![molecular formula C22H17BrN4O2S B2820959 4-[(6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide CAS No. 422287-30-7](/img/no-structure.png)
4-[(6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazolinone ring, a benzamide group, and a pyridine ring. The bromine atom on the quinazolinone ring would be a significant feature, as halogens are often involved in molecular interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The bromine atom could be involved in substitution reactions, while the carbonyl groups in the quinazolinone and benzamide moieties could participate in condensation or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a bromine atom could increase its molecular weight and potentially its reactivity . The carbonyl groups and nitrogen atoms could also influence its polarity and solubility .Aplicaciones Científicas De Investigación
Synthesis and Antitumor Properties
- A study focused on the synthesis of water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, highlights the potential of such compounds in cancer treatment. These analogues were designed to increase aqueous solubility for better in vivo evaluation, with some showing significantly higher cytotoxicity than CB30865, retaining unique biochemical characteristics like delayed, non-phase-specific cell-cycle arrest (Bavetsias et al., 2002).
Antiviral and Cytotoxic Activities
- Novel 2,3-disubstitutedquinazolin-4(3H)-ones have been synthesized and evaluated for in vitro antiviral activity against HIV, HSV, and vaccinia viruses. A specific derivative exhibited notable antiviral activity against Herpes simplex and vaccinia viruses, demonstrating the potential of quinazolinone derivatives in antiviral research (Selvam et al., 2010).
Analgesic Activity
- Research into pyrazoles and triazoles bearing a quinazoline moiety explored their synthesis and analgesic activity. This study illustrates the diverse pharmacological applications of quinazolinone derivatives, including potential uses in pain management (Saad et al., 2011).
Antioxidant Activity
- Fused heterocyclic compounds derived from a tetrahydropyrimidine derivative have been investigated for their antioxidant activities. This research underscores the importance of quinazolinone derivatives in developing new antioxidant agents (Salem et al., 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazoline-3-carbaldehyde with N-(pyridin-2-ylmethyl)benzamide in the presence of a suitable base and solvent.", "Starting Materials": [ "6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazoline-3-carbaldehyde", "N-(pyridin-2-ylmethyl)benzamide", "Suitable base", "Solvent" ], "Reaction": [ "To a stirred solution of 6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazoline-3-carbaldehyde (1.0 equiv) in a suitable solvent, a solution of N-(pyridin-2-ylmethyl)benzamide (1.2 equiv) in the same solvent is added dropwise at room temperature.", "The reaction mixture is stirred at room temperature for 24 hours.", "The reaction mixture is then quenched with water and extracted with a suitable organic solvent.", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The crude product is purified by column chromatography to afford the desired compound as a solid." ] } | |
Número CAS |
422287-30-7 |
Nombre del producto |
4-[(6-bromo-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide |
Fórmula molecular |
C22H17BrN4O2S |
Peso molecular |
481.37 |
Nombre IUPAC |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C22H17BrN4O2S/c23-16-8-9-19-18(11-16)21(29)27(22(30)26-19)13-14-4-6-15(7-5-14)20(28)25-12-17-3-1-2-10-24-17/h1-11H,12-13H2,(H,25,28)(H,26,30) |
Clave InChI |
KGOKQSCMUNSNRE-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2820876.png)
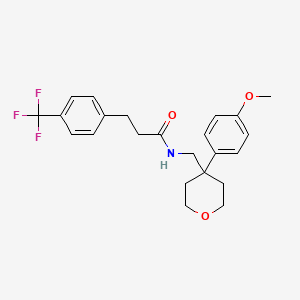
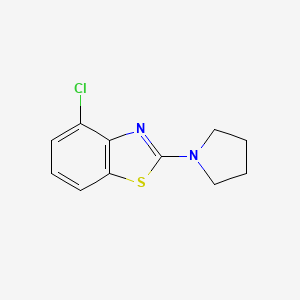
![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2820886.png)
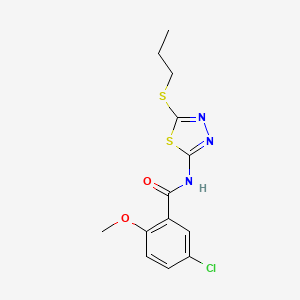
![2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2820889.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2820890.png)
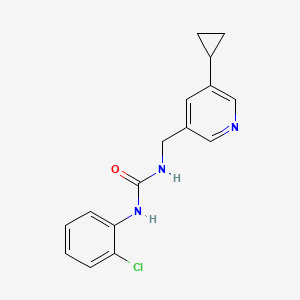
![N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2820893.png)
![Methyl (2S,5S)-1-[2-[methyl(prop-2-enoyl)amino]acetyl]-5-phenylpyrrolidine-2-carboxylate](/img/structure/B2820894.png)
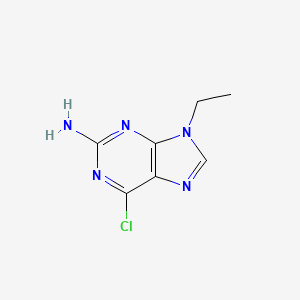
![1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2820896.png)
![N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2820897.png)
![2-(3,5-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2820898.png)